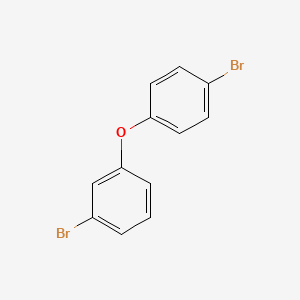

3,4'-Dibromodiphenyl ether

Description

Overview of Polybrominated Diphenyl Ethers (PBDEs) as Ubiquitous Environmental Contaminants

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been widely used as flame retardants in a variety of consumer and industrial products, including plastics, textiles, and electronics. sigmaaldrich.com Their primary function is to inhibit or delay the spread of fire, a property conferred by the bromine atoms in their structure. sigmaaldrich.com PBDEs are not chemically bound to the materials they are added to, which allows them to leach into the environment over time. sigmaaldrich.com This has led to their widespread and persistent presence in various environmental compartments, earning them the label of ubiquitous environmental contaminants. nih.govacs.org

Due to their chemical stability and resistance to degradation, PBDEs can persist in the environment for long periods. nih.gov Their lipophilic (fat-loving) nature facilitates their accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. nih.govacs.org As they move up the food chain, their concentration increases in a process called biomagnification. nih.gov Consequently, PBDEs have been detected in diverse environmental samples such as air, water, soil, sediment, and in the tissues of wildlife and humans across the globe. nih.govacs.org The presence of these compounds, even in remote areas like the Arctic, underscores their capacity for long-range environmental transport. pops.int

The growing body of evidence on their persistence, bioaccumulation, and potential toxicity has raised significant environmental and health concerns. nih.govcdnsciencepub.com Many PBDE congeners are now recognized as persistent organic pollutants (POPs) under international agreements like the Stockholm Convention, leading to restrictions or bans on their production and use in many countries. tandfonline.com

Significance of Lower Brominated Diphenyl Ethers in Environmental Science

Within the large family of PBDEs, which includes 209 possible congeners, the degree of bromination plays a crucial role in their environmental behavior and potential impact. Lower brominated diphenyl ethers, which contain fewer bromine atoms, are of particular significance in environmental science for several reasons.

Firstly, higher brominated PBDEs, such as decabromodiphenyl ether (BDE-209), can undergo degradation in the environment through processes like photolysis (breakdown by light) and microbial action. canada.caepa.gov This degradation often involves the removal of bromine atoms, leading to the formation of lower brominated congeners. canada.caepa.gov Therefore, even if the production of certain lower brominated PBDEs is phased out, they can still be generated in the environment from the breakdown of more complex mixtures.

Secondly, lower brominated congeners are generally more volatile and have a higher potential for long-range atmospheric transport compared to their more heavily brominated counterparts. pops.inthibiscuspublisher.com This mobility allows them to contaminate ecosystems far from their original sources. Furthermore, their lower lipophilicity can translate to higher bioavailability, meaning they are more readily taken up by living organisms. hibiscuspublisher.com Research has shown that some lower brominated PBDEs can be more toxic than the higher brominated forms from which they are derived. epa.gov

Current State of Research on 3,4'-Dibromodiphenyl ether within the Broader PBDE Context

This compound is a specific congener within the dibromodiphenyl ether group. Unlike some other PBDEs that were major components of commercial flame retardant mixtures, this compound is not known to have been produced or used in large quantities. Its presence in the environment is more likely the result of the degradation of more highly brominated diphenyl ethers. canada.caepa.gov

Current research on this compound is largely situated within the broader context of monitoring and understanding the environmental fate of PBDEs as a whole. It is often included in the suite of congeners analyzed in environmental samples to obtain a comprehensive picture of PBDE contamination. However, dedicated studies focusing solely on the environmental occurrence, fate, and toxicology of this compound are less common compared to more prominent congeners like BDE-47, BDE-99, and BDE-209. nih.gov

A significant aspect of the current research landscape for this compound is its use as an analytical standard. accustandard.com Certified reference materials of this congener are essential for the accurate quantification of PBDEs in environmental and biological samples. accustandard.com The availability of such standards facilitates the quality control and calibration of analytical instruments like gas chromatography-mass spectrometry (GC-MS), which are commonly used for the detection of PBDEs. thermofisher.com

Some studies have investigated the degradation of other dibromodiphenyl ether congeners, such as 4,4'-dibromodiphenyl ether (BDE-15), which provides insights into the potential transformation pathways of this compound. For instance, research has shown that BDE-15 can undergo anaerobic microbial debromination to form 4-bromodiphenyl ether and diphenyl ether. nih.gov Photochemical degradation of BDE-15 has also been observed. nih.gov While these findings are for a different isomer, they suggest that this compound could also be subject to similar degradation processes in the environment.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₈Br₂O |

| Molecular Weight | 328.00 g/mol |

| CAS Number | 189084-59-1 |

| Appearance | Crystalline solid (predicted) |

| LogP (Octanol-Water Partition Coefficient) | 4.8 |

| Data sourced from PubChem CID 12073146. nih.gov |

Identified Gaps and Emerging Research Avenues for this compound

While the study of PBDEs has advanced significantly, there are notable knowledge gaps specifically concerning this compound. A primary gap is the limited data on its occurrence and concentration levels in various environmental matrices and biota across different geographical regions. While it may be detected in broad PBDE scans, targeted studies to understand its distribution and prevalence are lacking.

Another significant area requiring further investigation is the toxicology of this compound. While the toxicity of PBDEs as a class is a concern, congener-specific toxicological data is crucial for accurate risk assessment. cdnsciencepub.com There is a need for studies to elucidate the specific biological effects of this compound, including its potential for endocrine disruption, neurotoxicity, and other adverse health outcomes.

The biotransformation and metabolism of this compound represent an important emerging research avenue. Understanding how this congener is metabolized by different organisms is key to predicting its bioaccumulation potential and the formation of potentially more toxic metabolites, such as hydroxylated or methoxylated derivatives. core.ac.uk Studies on other dibromodiphenyl ethers have shown that metabolism can occur, leading to various transformation products. nih.govresearchgate.net Similar investigations are needed for the 3,4'-isomer.

Furthermore, research into the specific degradation pathways of this compound under various environmental conditions (e.g., aerobic vs. anaerobic, different light conditions) would enhance our ability to model its environmental fate and persistence. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(4-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPOVBPKODCMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577711 | |

| Record name | 1-Bromo-3-(4-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83694-71-7 | |

| Record name | 3,4'-Dibromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083694717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3-(4-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-DIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z13EHB02E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of Dibromodiphenyl Ethers

Environmental Concentrations of Dibromodiphenyl Ethers Across Global and Regional Scales

The detection of dibromodiphenyl ethers in various environmental compartments globally underscores their mobility and persistence. Concentrations vary significantly depending on proximity to industrial sources, population density, and environmental conditions.

Detection and Quantification in Aquatic Environments (Water Columns, Sediments, Suspended Particulate Matter)

Dibromodiphenyl ethers are frequently detected in aquatic ecosystems, primarily in sediments and suspended particulate matter due to their hydrophobic nature.

In a comprehensive study of sediment samples from San Francisco Bay, factor analysis revealed the presence of specific dibromodiphenyl ether congeners resulting from debromination processes. nih.gov One factor prominently featured 4,4'-dibromodiphenyl ether (BDE-15), accounting for 20% of the factor, while another included 2,4-dibromodiphenyl ether (BDE-7) at 12%. nih.gov This indicates that higher brominated PBDEs break down in the environment to form these more mobile dibrominated congeners. nih.gov

A modeling study of Lake Thun in Switzerland, which included di-BDEs as a homologue group, estimated that the water compartment holds approximately 17% of the total di-BDE mass within the lake system, with the majority residing in the sediment. ethz.ch In North America, total PBDE concentrations (from mono- to hepta-BDEs) in Lake Ontario surface waters were measured at approximately 6 picograms per liter (pg/L) in 1999. pops.int In the tributaries of Lake Ontario, total PBDEs in sediments ranged from 12 to 430 micrograms per kilogram dry weight (µg/kg dw). pops.int Along the Columbia River system, surficial sediments contained the sum of eight di- to penta-BDE congeners at concentrations ranging from 2.7 to 91 µg/kg organic carbon (OC). pops.int

A study on crucian carp (B13450389) (Carassius auratus) demonstrated the bioaccumulation of 4,4'-dibromodiphenyl ether (BDE-15), with a notable preferential accumulation in the gills of the fish. researchgate.net The development of sensitive analytical methods, such as EPA Method 1614 which uses high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), allows for the quantification of BDE congeners at very low levels, with estimated method detection limits in water as low as 5 pg/L for some congeners. well-labs.comepa.gov

Table 1: Concentrations of Dibromodiphenyl Ethers and Related PBDEs in Aquatic Environments

| Location | Matrix | Compound(s) | Concentration | Source |

|---|---|---|---|---|

| San Francisco Bay, USA | Sediment | 4,4'-dibromodiphenyl ether (BDE-15) | Comprised 20% of a debromination factor | nih.gov |

| San Francisco Bay, USA | Sediment | 2,4-dibromodiphenyl ether (BDE-7) | Comprised 12% of a debromination factor | nih.gov |

| Lake Ontario, Canada | Surface Water | Total PBDEs (mono- to hepta-BDEs) | ~6 pg/L | pops.int |

| Lake Ontario Tributaries, Canada | Sediment | Total PBDEs (tri- to deca-BDEs) | 12 - 430 µg/kg dw | pops.int |

| Columbia River System, USA | Surficial Sediment | Sum of di- to penta-BDEs | 2.7 - 91 µg/kg OC | pops.int |

Distribution in Terrestrial Ecosystems (Soils, Sludge)

Soils and sewage sludge act as significant reservoirs for dibromodiphenyl ethers and other PBDEs. The application of sludge to agricultural land can be a major pathway for soil contamination. nih.gov

A meta-analysis of PBDE concentrations in sewage sludge revealed that the highest levels, up to 23,500 nanograms per gram (ng/g), were found in North America up to the mid-2000s. nih.gov More recently, higher concentrations have been observed in Asia, reaching up to 6,600 ng/g. nih.gov The most abundant congener in sludge is typically the fully brominated BDE-209, followed by BDE-99 and BDE-47. nih.gov

In soils, particularly near electronic waste recycling sites, concentrations can be highly elevated. oup.com For instance, in a Chinese e-waste recycling area, BDE-209 was the dominant congener, with soil concentrations ranging from 2.76 to 48,600 ng/g. oup.com In a survey of European soils, BDE-209 concentrations were found to be between 65 and 12,000 ng/kg dry weight. oup.com

Laboratory studies using 4,4'-dibromodiphenyl ether (BDE-15) as a model compound have confirmed the high sorption affinity of these compounds to soil particles. researchgate.net This strong binding capacity means that once introduced, dibromodiphenyl ethers are likely to accumulate in the topsoil layer. researchgate.net

Table 2: Concentrations of PBDEs in Terrestrial Ecosystems

| Region/Site Type | Matrix | Compound(s) | Concentration Range | Source |

|---|---|---|---|---|

| North America (until 2004-2007) | Sewage Sludge | Total PBDEs | Up to 23,500 ng/g | nih.gov |

| Asia (since 2007) | Sewage Sludge | Total PBDEs | Up to 6,600 ng/g | nih.gov |

| E-waste site, China | Soil | BDE-209 | 2.76 - 48,600 ng/g | oup.com |

| Europe | Soil | BDE-209 | 65 - 12,000 ng/kg dw | oup.com |

Presence and Transport in Atmospheric Compartments

The atmosphere serves as a primary pathway for the long-range transport of dibromodiphenyl ethers and other PBDEs from source regions to remote areas. pops.intacs.org Their presence in the Arctic is clear evidence of their ability to travel long distances. acs.org

The potential for long-range atmospheric transport is influenced by the degree of bromination. pops.int Lower brominated congeners, such as dibromodiphenyl ethers, have a greater propensity for volatilization compared to more highly brominated ones. pops.intcanada.ca Modeling studies have predicted that tetrabromodiphenyl ether has a greater characteristic travel distance than decabromodiphenyl ether. pops.int The transport of these less brominated compounds is thought to occur through a cycle of deposition onto surfaces and subsequent re-volatilization, a process often referred to as "hopping". pops.intcanada.ca

Quantitative structure-activity relationship (QSAR) models have been developed to predict key physicochemical properties that govern atmospheric transport, such as vapor pressure and the octanol-air partition coefficient (KOA). pjoes.com These models have been applied to congeners like 3,4'-dibromodiphenyl ether to better understand their environmental fate. pjoes.com In the atmosphere, PBDEs tend to adsorb to particulate matter, which can influence their transport and deposition patterns. pops.intcanada.ca

Environmental Partitioning and Compartmentalization Dynamics

The distribution of dibromodiphenyl ethers in the environment is governed by their physicochemical properties, which dictate how they partition between air, water, soil, and sediment.

Inter-media Exchange Processes (Air-Water, Soil-Water, Sediment-Water)

Due to their low water solubility and high hydrophobicity, dibromodiphenyl ethers preferentially move from the aqueous phase to solid phases. pops.intcanada.capic.int Fugacity modeling, a tool used to predict the environmental distribution of chemicals, indicates that when PBDEs are released into the environment, they are expected to predominantly partition to soils and sediments. pops.intcanada.capic.int

If released into the water, the vast majority will move into the sediment, with only a very small fraction remaining in the water column or partitioning into the air. pops.intcanada.ca Similarly, if released to the soil, they are expected to remain almost exclusively within that compartment. pops.intcanada.ca The high octanol-air partition coefficients (Koa) of PBDEs also drive their deposition from the atmosphere onto terrestrial and aquatic surfaces. pops.int The process of "hopping," involving deposition and re-volatilization, facilitates their movement across the landscape. pops.intcanada.ca

Influence of Organic Carbon Content on Partitioning

The organic carbon content of soil, sediment, and suspended particles is a critical factor controlling the partitioning of dibromodiphenyl ethers. pops.intpops.intcanada.capic.intmun.capops.int Their strong affinity for organic matter is a result of their high octanol-water partition coefficients (log Kow). pops.intpops.int

The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to quantify this partitioning behavior. researchgate.netmun.caecetoc.org A study focused on 4,4'-dibromodiphenyl ether (BDE-15) demonstrated this relationship clearly, finding that the Koc value for humin, a stable component of soil organic matter, was over three times higher than that for the bulk soil. researchgate.net This indicates that the quality and nature of the organic carbon can significantly influence the sorption capacity. researchgate.net

Furthermore, dibromodiphenyl ethers can also bind to dissolved organic carbon (DOC) in the water column. researchgate.net This association can potentially increase their mobility in aquatic systems by keeping them in the dissolved or colloidal phase, facilitating their transport away from the original point of contamination. researchgate.net

Long-Range Environmental Transport Potential of Lower Brominated Diphenyl Ethers

The long-range environmental transport potential (LRTP) of chemical substances is a critical factor in their global distribution and environmental impact. For lower brominated diphenyl ethers (PBDEs), which include congeners with fewer than five bromine atoms like this compound, their physicochemical properties render them susceptible to transport over vast distances from their sources. researchgate.netospar.org These compounds are semi-volatile, allowing them to enter the gas phase and travel via atmospheric currents. researchgate.net Their presence in remote regions such as the Arctic, far from major industrial and urban centers, serves as strong evidence of their capacity for long-range transport. ospar.orgpops.intenvironment-agency.gov.ukresearchgate.net

Research indicates that the transportability of PBDEs is closely linked to their degree of bromination. pops.int Lower brominated congeners are considered to have a higher potential for long-range transport compared to their more heavily brominated counterparts. researchgate.net This is because the transport of highly brominated congeners, such as decaBDE, is limited by their low volatility and strong tendency to bind to particles, while the transport of the least brominated congeners can be limited by their degradation in the atmosphere. pops.intindustrialchemicals.gov.au Modeling studies predict that PBDEs with four to six bromine atoms exhibit the highest long-range transport potential. pops.int However, the detection of a wide range of PBDEs, from di- to deca-brominated congeners, in the Arctic environment confirms that long-range transport is a significant pathway for this entire class of compounds. researchgate.net

Atmospheric transport is the primary mechanism for the global distribution of lower brominated diphenyl ethers. ospar.orgacs.org Once released into the atmosphere, these compounds can exist in the vapor phase or adsorb to airborne particulate matter like dust and soot, which facilitates their movement over long distances. researchgate.netospar.org They are eventually removed from the atmosphere through processes like wet and dry deposition, entering terrestrial and aquatic ecosystems. nih.gov Calculations suggest that significant amounts of PBDEs are deposited into the oceans annually through air-water gas exchange and scavenging by aerosols. nih.gov The increasing concentrations of PBDEs in the Canadian Arctic biota between 1981 and 2000 highlight the efficiency of this atmospheric transport and subsequent bioaccumulation. pops.intacs.org

Several multimedia models have been employed to estimate the long-range transport potential of PBDEs, yielding comparable results. nih.gov These models assess properties like water solubility, vapor pressure, and partition coefficients (log Kow, log Koa, log Kaw) to predict the environmental fate of these chemicals. pops.int The concept of a characteristic travel distance (CTD), defined as the distance a substance travels until approximately 63% has been removed by degradation or deposition, is often used to quantify transport potential. pops.int

Detailed Research Findings from Modeling Studies

Multiple models have been used to assess the LRTP of PBDEs, providing quantitative estimates of their travel distances.

| Model | Chemical Assessed | Estimated Characteristic Travel Distance (CTD) | Key Findings & Remarks |

| TaPL3-2.10, ELPOS-1.1.1, Chemrange-2, Globo-POP-1.1 | tetraBDE | 1,113 to 2,483 km | All four models yielded comparable results, showing tetraBDE had the greatest potential for atmospheric transport among the tested congeners. pops.int |

| TaPL3-2.10, ELPOS-1.1.1, Chemrange-2, Globo-POP-1.1 | pentaBDE | 608 to 1,349 km | The LRTP of lower-brominated congeners is comparable to that of PCBs, which are known to undergo significant long-range transport. nih.gov |

| TaPL3-2.10, ELPOS-1.1.1, Chemrange-2, Globo-POP-1.1 | decaBDE | 480 to 735 km | Highly brominated congeners have a very low potential to reach remote areas due to low volatility. nih.gov |

| Dugani and Wania (2002) Model | Lower brominated congeners | Limited by degradation | The transport of lower brominated congeners is restricted by their degradation in the atmosphere. pops.int |

| Dugani and Wania (2002) Model | Higher brominated congeners | Limited by low volatility | The transport of more highly brominated congeners is restricted by their low volatility. pops.int |

This table is interactive. Click on the headers to sort the data.

Field measurements corroborate these modeling studies. For instance, an analysis of air and deposition on an island in the Baltic Sea found that while airborne PCBs were mainly in the gaseous phase, most PBDEs were detected on particles. nih.gov Studies in the Canadian Arctic have not only detected various PBDEs but also identified source regions as Western Europe and eastern North America, with transport occurring via both atmospheric and oceanic currents. researchgate.net The debromination of higher brominated ethers, like decaBDE, in the environment is another factor of concern, as it can form more persistent and mobile lower brominated congeners. canada.ca

Environmental Transformation and Degradation Pathways of 3,4 Dibromodiphenyl Ether

Photochemical Degradation Mechanisms in Environmental Matrices

Photodegradation, or photolysis, is a key abiotic process for the breakdown of PBDEs in the environment. It involves the absorption of light energy, typically from sunlight, which leads to the cleavage of chemical bonds within the molecule.

The principal photochemical degradation pathway for 3,4'-Dibromodiphenyl ether and other PBDEs is reductive photodebromination. nih.govresearchgate.net This process involves the photochemical homolytic cleavage of a carbon-bromine (C-Br) bond, which results in an aryl radical and a bromine radical. acs.org These radicals then typically abstract hydrogen atoms from the surrounding solvent or matrix, leading to the stepwise removal of bromine atoms and the formation of less-brominated diphenyl ethers. acs.org

For this compound, this sequential loss of bromine atoms would theoretically proceed as follows:

Step 1: this compound loses one bromine atom to form either 3-bromodiphenyl ether or 4-bromodiphenyl ether.

Step 2: The resulting monobromodiphenyl ether congeners are further debrominated to form the stable end-product, diphenyl ether.

Studies on the closely related 4,4'-dibromodiphenyl ether (BDE-15) have confirmed its degradation to 4-bromodiphenyl ether (BDE-3) and subsequently to diphenyl ether (DE). acs.orgnih.gov This supports the proposed pathway for the 3,4'-isomer. The process occurs via the homolytic cleavage of the C-Br bond, with no evidence of C-O bond cleavage. nih.gov

Table 1: Anticipated Photodegradation Products of this compound

| Parent Compound | Intermediate Products | Final Product |

|---|

The rate and efficiency of the photodegradation of dibromodiphenyl ethers are not constant and are significantly affected by various environmental factors.

pH: The photodegradation rates of PBDEs have been observed to increase with a rising pH in soil suspensions. For instance, the degradation rate of BDE-209 increased as the pH went from 3.5 to 9.5, potentially because the formation of degradation products is more favorable in more alkaline conditions. researchgate.netmdpi.com

Solvent Systems: The nature of the solvent matrix plays a crucial role. In hydrocarbon solvents like methanol (B129727) or acetonitrile, the solvent can act as a hydrogen donor, facilitating the reductive debromination process. acs.org The rate of degradation can vary significantly between different solvents. acs.org

Surfactants: Surfactants can have a dual effect on photodegradation. At certain concentrations, they can enhance degradation by acting as hydrogen donors or photosensitizers. researchgate.net However, at excessive concentrations, they can inhibit the process by acting as a light barrier, shielding the compound from UV radiation. researchgate.net

Soil and Sediment Particles: The presence of soil or sediment particles generally inhibits photodegradation. This is primarily due to a light-shielding effect, where the particles absorb or scatter the incoming light, reducing the amount of energy available to activate the PBDE molecule. researchgate.netmdpi.com

Metal Ions: Certain metal ions, such as Fe³⁺ and Cu²⁺, can have an adverse effect on photodegradation rates. researchgate.net This is attributed to photo competition, where the metal ions absorb the light energy that would otherwise have been absorbed by the target compound. researchgate.net

Table 2: Summary of Environmental Factors Influencing Photodegradation Kinetics

| Factor | Influence on Degradation Rate | Mechanism |

|---|---|---|

| High pH | Increases | Favors product formation researchgate.netmdpi.com |

| Solvents | Varies | Act as hydrogen donors acs.org |

| Surfactants | Increases or Decreases | Can act as photosensitizer or light barrier researchgate.net |

| Soil/Sediment | Decreases | Light-shielding effect researchgate.netmdpi.com |

| Metal Ions (Fe³⁺, Cu²⁺) | Decreases | Competition for light absorption researchgate.net |

The primary intermediates formed during the photodegradation of dibromodiphenyl ethers are lower-brominated congeners. For this compound, the expected intermediates are 3-bromodiphenyl ether and 4-bromodiphenyl ether. Research on the photodegradation of 4,4'-dibromodiphenyl ether (BDE-15) has successfully identified 4-bromodiphenyl ether (BDE-3) and diphenyl ether as the sequential products. acs.orgnih.gov Similarly, studies on other PBDEs, such as BDE-47, have shown the sequential appearance of tribromodiphenyl ethers, dibromodiphenyl ethers (like BDE-15), and monobromodiphenyl ethers (like BDE-3) over the course of the reaction. nih.gov In some cases, polybrominated dibenzofurans have been tentatively identified as minor byproducts during the photodegradation of higher brominated ethers in surfactant solutions. nih.gov

Microbial Biodegradation Processes

Microorganisms play a crucial role in the transformation of PBDEs in various environments, utilizing them in metabolic processes under both anaerobic and aerobic conditions.

Under anaerobic conditions, such as those found in deep sediments and sewage sludge, a key microbial process is reductive debromination. semanticscholar.orgnih.gov This biological pathway mirrors photochemical debromination in its outcome—the stepwise removal of bromine atoms—but relies on microbial enzymatic activity. Certain anaerobic bacteria use halogenated compounds as electron acceptors in a process known as "halorespiration". semanticscholar.org

The first observation of anaerobic microbial debromination of a dibromodiphenyl ether involved the conversion of BDE-15 (4,4'-dibromodiphenyl ether) into BDE-3 (4-bromodiphenyl ether) and subsequently into diphenyl ether. nih.govnih.gov Research indicates a preferential removal of bromine atoms from the para and meta positions. nih.gov This suggests that for this compound, the bromine at the 4'-position would likely be removed first. This process is often the rate-limiting step in the complete degradation of the compound. nih.gov

In aerobic environments, different microbial pathways are employed. Several bacterial strains, such as those from the genera Sphingomonas and Cupriavidus, have demonstrated the ability to degrade lower-brominated PBDEs. researchgate.netnih.gov The mechanism typically involves an initial attack by dioxygenase enzymes, which insert two hydroxyl (-OH) groups onto one of the aromatic rings. nih.gov

For example, the bacterium Cupriavidus sp. WS was found to degrade 4,4'-dibromodiphenyl ether. nih.gov The proposed pathway involves the sequential action of three enzymes (BphA, BphB, and BphC) that first create a dihydroxylated intermediate (2,3-dihydroxydiphenyl ether), which is then cleaved to form simpler compounds like phenol (B47542). nih.gov Similarly, Sphingomonas sp. strain SS33 was shown to transform 4,4'-dibromodiphenyl ether into mononuclear aromatic compounds like 4-bromophenol (B116583) and 4-bromocatechol (B119925). asm.org

The formation of hydroxylated metabolites is a hallmark of aerobic PBDE biodegradation. amchro.comresearchgate.net Studies on the biotransformation of BDE-15 in crucian carp (B13450389) identified mono- and di-hydroxylated BDE-15 as metabolites, alongside debrominated products. researchgate.net These hydroxylated intermediates are often more polar and potentially more susceptible to further degradation than the parent compound.

Table 3: Microbial Degradation Pathways and Products

| Condition | Primary Mechanism | Key Microbial Genera | Typical Products/Intermediates |

|---|---|---|---|

| Anaerobic | Reductive Debromination | Dehalococcoides (implicated in dehalogenation) | Lower-brominated diphenyl ethers, Diphenyl ether nih.govnih.gov |

| Aerobic | Dioxygenation, Hydroxylation, Ether Bond Cleavage | Sphingomonas, Cupriavidus | Hydroxylated diphenyl ethers, Bromophenols, Bromocatechols nih.govasm.org |

Characterization of Microbial Strains and Enzymes Involved in Degradation

The biodegradation of brominated diphenyl ethers, including this compound, is a critical area of research, with several microbial strains and enzymes identified as key players in their transformation. Microorganisms, through the production of specific enzymes, can initiate the breakdown of these persistent organic pollutants. mun.ca

Bacterial Strains:

Sphingomonas sp. : Various strains of Sphingomonas have demonstrated the ability to degrade and transform dihalogenated diphenyl ethers. For instance, Sphingomonas sp. strain SS33 can transform 4,4'-dibromodiphenyl ether (BDE-15) into metabolites like 4-bromophenol and 4-bromocatechol, although it does not utilize the compound as a primary carbon source. asm.orgnih.gov Another strain, Sphingomonas sp. PH-07, has been shown to aerobically degrade mono-, di-, and tri-brominated diphenyl ethers. researchgate.net

Anaerobic Bacteria: In anaerobic environments, microbial consortia within fixed-film plug-flow biological reactors have been shown to reductively debrominate 4,4'-dibromodiphenyl ether (BDE-15). nih.gov This process involves the removal of bromine atoms, leading to the formation of 4-bromodiphenyl ether and ultimately the non-brominated diphenyl ether. nih.gov While specific strains responsible for degrading this compound are not always singled out, general PBDE-degrading anaerobes include species like Sulfurospirillum multivorans and Dehalococcoides. mdpi.comnih.gov

Key Enzymes in Degradation:

The enzymatic breakdown of dibromodiphenyl ethers is primarily initiated by two main classes of enzymes: oxygenases and ligninases.

Oxygenases: These enzymes, particularly dioxygenases and monooxygenases, are crucial for the initial attack on the diphenyl ether structure. researchgate.net They work by hydroxylating the aromatic ring, which is often the first step in cleaving the ether bond. For example, the hydroxylation of 4,4'-dibromodiphenyl ether by a 2,3-dioxygenase from Sphingomonas sp. PH-07 has been reported. researchgate.net

Ligninases: Produced by white-rot fungi, ligninases (such as lignin (B12514952) peroxidase) are powerful oxidative enzymes with broad substrate specificity. Their role in transforming 4,4'-dibromodiphenyl ether has been noted, highlighting the potential of fungi in the remediation of PBDE-contaminated environments. thegoodscentscompany.com

The table below summarizes the key microbial players and their enzymatic systems involved in the degradation of related dibromodiphenyl ethers.

| Microbial Agent | Compound Transformed | Key Enzymes/Process | Resulting Products |

| Sphingomonas sp. strain SS33 | 4,4'-Dibromodiphenyl ether | Transformation | 4-bromophenol, 4-bromocatechol asm.orgnih.gov |

| Sphingomonas sp. PH-07 | Di- and Tri-BDEs | Aerobic degradation (Dioxygenase) | Corresponding metabolites researchgate.net |

| Anaerobic microbial consortia | 4,4'-Dibromodiphenyl ether | Reductive debromination | 4-bromodiphenyl ether, Diphenyl ether nih.gov |

| White-rot fungi | 4,4'-Dibromodiphenyl ether | Ligninase-mediated transformation | --- |

Impact of Environmental Conditions on Microbial Community Responses and Degradation Efficiency (e.g., Temperature)

Environmental factors, especially temperature, play a significant role in shaping soil microbial communities and their efficiency in degrading contaminants like this compound.

A study investigating the effects of 4,4'-dibromodiphenyl ether (BDE-15) contamination on soil microcosms at various temperatures (4°C, 20°C, 37°C, and ambient) revealed that temperature is a dominant factor controlling the bacterial community's structure, diversity, and composition. nih.gov The impact of the BDE-15 contamination itself was found to be temperature-dependent. nih.gov

Key Findings on Temperature Effects:

Low Temperature (4°C): At low temperatures, the presence of BDE-15 significantly altered the microbial community. It led to a reduction in the complexity of the co-occurrence network and changed the balance of negative to positive interactions between different bacterial taxa. nih.gov This suggests that the ecological risks associated with this contaminant are heightened at lower temperatures. nih.gov

Higher Temperatures (20°C, 37°C): In contrast, at higher temperatures, the influence of BDE-15 on the microbial community's characteristics and network structure was negligible. nih.gov

These findings highlight the importance of considering real-world environmental conditions when assessing the ecological impact and biodegradation potential of dibromodiphenyl ethers.

Alternative Degradation Processes (e.g., Nanoscale Zerovalent Iron Debromination)

Beyond microbial action, chemical reduction using nanoscale zerovalent iron (nZVI) has emerged as a promising alternative for the degradation of polybrominated diphenyl ethers (PBDEs). mdpi.com nZVI is a strong reducing agent that can effectively debrominate these compounds, breaking them down into less harmful substances. nih.govnih.gov

The process involves the transfer of electrons from the nZVI to the PBDE molecule, leading to the cleavage of carbon-bromine (C-Br) bonds. mdpi.comstanford.edu This results in a stepwise debromination, where bromine atoms are sequentially removed, transforming higher brominated congeners into lower brominated ones and, eventually, into the non-brominated diphenyl ether. nih.govnih.gov

Kinetics and Pathways:

Reaction Order: The reaction between PBDEs and nZVI is typically modeled as a pseudo-first-order reaction. nih.gov

Rate of Reaction: The rate of debromination is influenced by the number of bromine substituents on the diphenyl ether molecule; effectiveness generally increases with a higher degree of bromination. nih.govstanford.edu

Positional Preference: Studies have shown a preference for the removal of bromine atoms located at the meta-position on the phenyl ring. nih.govnih.gov For this compound, this implies that the bromine at the 3-position would be more susceptible to removal by nZVI.

Enhanced Reactivity: The effectiveness of nZVI can be further enhanced by creating bimetallic nanoparticles, such as palladized nZVI (nZVI/Pd), which can lead to more complete and effective debromination. stanford.edu

The table below outlines the key aspects of nZVI-mediated debromination of PBDEs.

| Parameter | Description |

| Reactant | Nanoscale Zerovalent Iron (nZVI) nih.govnih.govstanford.edu |

| Mechanism | Reductive debromination via direct electron transfer mdpi.comstanford.edu |

| Primary Products | Lower brominated diphenyl ethers, Diphenyl ether nih.govnih.gov |

| Dominant Pathway | Stepwise debromination (n-bromo to n-1 bromo) nih.gov |

| Positional Selectivity | meta-Br > ortho-Br > para-Br mdpi.com |

Theoretical and Computational Investigations of Degradation Reaction Profiles and Pathways

Theoretical and computational chemistry provides powerful tools for understanding the degradation mechanisms of compounds like this compound at a molecular level. Methods such as Density Functional Theory (DFT) are used to model reaction pathways and predict the reactivity of different PBDE congeners. mdpi.commdpi.com

These computational studies are crucial for elucidating the mechanisms of processes like reductive debromination by nZVI. By calculating molecular properties, researchers can predict which C-Br bonds are most likely to break and what the resulting products will be.

Key Insights from Computational Studies:

Reaction Mechanism Confirmation: Theoretical calculations support the experimental observation that the reductive debromination of PBDEs by nZVI likely proceeds through an electron transfer mechanism. mdpi.com

Structural and Energetic Predictions: DFT calculations can determine the equilibrium structures of both neutral PBDE molecules and their anionic forms (after accepting an electron). The elongation and breaking of specific C-Br bonds in the calculated anionic structures serve as a reliable indicator of the most susceptible debromination positions. mdpi.commdpi.com

Reactivity Descriptors: Molecular properties such as the energy of the lowest unoccupied molecular orbital (ELUMO) and electron affinity have been found to correlate strongly with the experimental debromination rate constants. mdpi.com A lower ELUMO value generally corresponds to a faster reaction rate, as it indicates the molecule can more readily accept an electron. mdpi.comstanford.edu

Pathway Prediction: For the degradation of 2,3,4-tribromodiphenyl ether, computational models correctly predicted that the removal of the meta-bromine is the most favorable initial step, a finding that aligns with experimental results. mdpi.com Similarly, for 3,4'-di-bromodiphenyl ether, the departure of the bromine at the meta-position (position 3) is predicted to be the preferred pathway. mdpi.com

These theoretical investigations not only complement experimental findings but also provide predictive power, enabling a deeper understanding of the degradation fate of this compound and guiding the development of effective remediation technologies.

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| 3,4'-DBDE | This compound |

| BDE-15 | 4,4'-Dibromodiphenyl ether |

| BDE-12 | 3,4-Dibromodiphenyl ether |

| BDE-3 | 4-Bromodiphenyl ether |

| nZVI | Nanoscale Zerovalent Iron |

The Bioaccumulation and Biotransformation of this compound: A Review of Available Data

The scientific understanding of the environmental fate and biological interactions of many individual polybrominated diphenyl ether (PBDE) congeners remains limited. This article focuses specifically on the chemical compound this compound (BDE-14), reviewing the available scientific literature concerning its bioaccumulation and biotransformation in environmental biota. While extensive research exists for other PBDEs, such as 4,4'-dibromodiphenyl ether (BDE-15) and BDE-47, specific data for the 3,4'-DBDE congener is notably scarce.

Bioaccumulation and Biotransformation of Dibromodiphenyl Ethers in Environmental Biota

Research into the environmental behavior of dibromodiphenyl ethers often focuses on the most prevalent congeners. The following sections detail the current state of knowledge, or lack thereof, regarding the bioaccumulation and biotransformation of 3,4'-Dibromodiphenyl ether.

Comprehensive studies detailing the bioaccumulation kinetics—such as uptake and elimination rate constants, bioconcentration factors (BCFs), and bioaccumulation factors (BAFs)—for this compound in aquatic organisms could not be identified in the reviewed literature.

While general principles of PBDE bioaccumulation are established, suggesting that these lipophilic compounds can accumulate in organism tissues, specific kinetic models and parameters for BDE-14 are not available. For context, studies on other congeners, such as BDE-47 in zebrafish eleutheroembryos and the oligochaete Lumbriculus variegatus, have determined BCFs and modeled kinetic parameters, but this information cannot be directly extrapolated to 3,4'-DBDE due to differences in molecular structure that influence bioavailability and metabolic pathways. nih.govucm.es Theoretical models have been developed to predict the bioaccumulation of PBDEs, but these require empirical data for validation, which is currently lacking for BDE-14. acs.org

There is a significant gap in the scientific literature regarding the tissue-specific accumulation and excretion dynamics of this compound in any model organism.

Studies on the closely related isomer, 4,4'-dibromodiphenyl ether (BDE-15), in crucian carp (B13450389) (Carassius auratus) have shown that it primarily concentrates in the gills and liver. researchgate.netnih.gov Similarly, research on other PBDEs has identified lipophilic tissues, such as adipose tissue, as primary depots for accumulation, with excretion occurring mainly via feces. t3db.ca However, without specific studies on 3,4'-DBDE, it is not possible to confirm its distribution patterns or primary routes of elimination.

No experimental studies identifying the specific biotransformation pathways or metabolites of this compound in aquatic fauna were found. The primary metabolic processes for PBDEs in biota include reductive debromination, hydroxylation, and cleavage of the diphenyl ether bond. researchgate.netcore.ac.uk

Reductive Debromination: This process involves the removal of bromine atoms. Theoretical studies have modeled the reductive debromination of various PBDEs, including other dibromodiphenyl ether congeners like 3,4-DBDE (BDE-12), but specific experimental evidence for the debromination of 3,4'-DBDE (BDE-14) in organisms is absent. mdpi.com

Hydroxylation: This oxidative pathway, often mediated by cytochrome P450 enzymes, produces hydroxylated metabolites (OH-PBDEs). While OH-PBDEs have been identified as metabolites for congeners like BDE-15 in crucian carp, no such data exists for 3,4'-DBDE. nih.gov

Cleavage of Diphenyl Ether Bond: This degradation pathway can break down the PBDE structure into brominated phenols. Studies have confirmed this pathway for BDE-15, which can be metabolized into bromophenol, but this has not been documented for 3,4'-DBDE. researchgate.netnih.gov

Aerobic biotransformation by bacteria has been shown to degrade 4,4'-DBDE into hydroxylated products, but comparable pathways for 3,4'-DBDE have not been reported. nih.govresearchgate.net

Data allowing for a comparative analysis of bioaccumulation and biotransformation patterns of this compound across different species or trophic levels is not available. Such studies are crucial for understanding the potential for biomagnification within food webs.

Research on the broader class of PBDEs indicates that bioaccumulation potential is congener-specific and can vary significantly between species due to differences in metabolic capacity. pops.intpops.int For example, the trophic transfer of BDE-47 has been demonstrated in simple aquatic food chains. nih.gov However, without foundational data on the bioaccumulation and metabolism of 3,4'-DBDE in individual species, its behavior within complex ecosystems and its potential to biomagnify remain unknown.

Advanced Analytical Methodologies for 3,4 Dibromodiphenyl Ether in Complex Environmental Matrices

High-Resolution Gas Chromatography Coupled with Mass Spectrometry (HRGC/HRMS) for Trace Analysis

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) stands as a cornerstone for the trace analysis of 3,4'-dibromodiphenyl ether in environmental samples. This technique offers exceptional selectivity and sensitivity, which are crucial for distinguishing the target analyte from a multitude of other co-extracted substances. The high resolving power of the mass spectrometer, typically set at >10,000, allows for the accurate mass measurement of ions, thereby differentiating ions of the same nominal mass but different elemental compositions.

For the analysis of dibrominated diphenyl ethers, HRGC/HRMS methods often utilize electron impact (EI) ionization. The instrument is typically operated in the selected ion monitoring (SIM) mode, focusing on the two most abundant isotopes of the molecular ion ([M]+) cluster for the specific dibromo-congener. This approach significantly enhances the signal-to-noise ratio, enabling the detection of this compound at picogram or even femtogram levels. The separation of various PBDE congeners is achieved on the gas chromatograph, typically using a non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane.

| Parameter | Typical Setting for PBDE Analysis |

| Gas Chromatograph | Agilent 6890 or equivalent |

| Capillary Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 280°C |

| Oven Temperature Program | Initial 100°C, ramped to 300°C |

| Mass Spectrometer | Thermo Finnigan MAT 95 XP or equivalent |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 35-70 eV |

| Mass Resolution | >10,000 |

| Detection Mode | Selected Ion Monitoring (SIM) |

Advanced Mass Spectrometric Techniques for Enhanced Sensitivity and Selectivity

Beyond traditional HRGC/HRMS, several advanced mass spectrometric techniques have been developed to further improve the sensitivity and selectivity of this compound analysis. These methods are particularly valuable for complex matrices and for distinguishing between closely related isomers.

Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap MS) offers high-resolution, accurate-mass (HRAM) capabilities, which provide exceptional confidence in compound identification. The Orbitrap mass analyzer can achieve resolutions exceeding 100,000, allowing for the unambiguous determination of elemental compositions. This is particularly useful in differentiating the target analyte from interfering compounds with the same nominal mass.

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry provides a significant enhancement in chromatographic resolution. In this technique, effluent from the first GC column is subjected to a second, different type of column for further separation. When paired with a fast-acquiring mass spectrometer like a time-of-flight (TOF) MS, GC×GC can separate co-eluting compounds that would otherwise overlap in a one-dimensional GC separation. The use of electron capture negative ionization (ECNI) with TOFMS (GC×GC-ECNI-TOFMS) is particularly advantageous for halogenated compounds like PBDEs, as it offers high sensitivity and selectivity for these analytes. Additionally, the use of a micro-electron capture detector (μECD) in a GC×GC setup (GC×GC-μECD) provides a sensitive and cost-effective alternative for screening and quantification of electron-capturing compounds like this compound.

Rigorous Sample Preparation and Cleanup Procedures for Diverse Environmental Sample Types

The accurate analysis of this compound is highly dependent on the effectiveness of the sample preparation and cleanup procedures. These steps are designed to isolate the target analyte from the sample matrix and remove interfering compounds that could compromise the analytical results. The specific methods employed vary depending on the sample type.

Water: For aqueous samples, solid-phase extraction (SPE) is a commonly used technique. Water is passed through a cartridge containing a sorbent material, such as C18 or a polymeric sorbent, which retains the PBDEs. The analytes are then eluted from the cartridge with a small volume of an organic solvent.

Soil and Sediment: The extraction of this compound from solid matrices like soil and sediment typically involves more rigorous methods. Soxhlet extraction or pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), are frequently employed using solvents such as a hexane/acetone or dichloromethane/hexane mixture.

Biota: For biological tissues, the sample is first homogenized and then often mixed with a drying agent like sodium sulfate (B86663). Extraction is then performed using techniques similar to those for soil and sediment. A crucial additional step for biota samples is lipid removal, as high lipid content can interfere with the analysis. Gel permeation chromatography (GPC) is a common method for lipid removal.

Following extraction, a multi-step cleanup procedure is usually necessary to remove co-extracted interferences. This often involves column chromatography using adsorbents like silica (B1680970) gel and/or alumina. The polarity of the elution solvents is carefully chosen to separate the PBDEs from other compounds like polychlorinated biphenyls (PCBs) and organochlorine pesticides.

| Sample Type | Extraction Method | Cleanup Technique |

| Water | Solid-Phase Extraction (SPE) | Silica Gel Chromatography |

| Soil/Sediment | Soxhlet Extraction, Pressurized Liquid Extraction (PLE) | Multi-layer Silica Gel/Alumina Chromatography |

| Biota | Soxhlet Extraction, PLE | Gel Permeation Chromatography (GPC), Florisil Chromatography |

Methodological Challenges in Isomer-Specific Analysis and Distinction of this compound from Other Dibrominated Congeners

A significant challenge in the analysis of this compound is its distinction from other dibrominated diphenyl ether congeners. There are 12 possible dibromodiphenyl ether isomers, many of which have very similar physicochemical properties and, consequently, similar chromatographic retention times.

The mass spectra of these isomers under electron impact ionization are often nearly identical, as they all have the same molecular weight and produce similar fragmentation patterns. Therefore, their differentiation relies almost entirely on chromatographic separation. Achieving baseline separation of all 12 dibromo-congeners on a single gas chromatography column is extremely difficult. For instance, this compound may co-elute with other isomers on commonly used GC columns like the DB-5ms.

To overcome this challenge, analysts may employ very long capillary columns (e.g., 60 meters or more) or use columns with different selectivities. However, the most robust solution for separating closely eluting isomers is the use of comprehensive two-dimensional gas chromatography (GC×GC), as mentioned previously. The enhanced peak capacity of GC×GC allows for the separation of isomers that would overlap in a one-dimensional system. The accurate identification of each isomer peak still requires the availability of certified analytical standards for each of the individual congeners to confirm retention times. Without these standards, definitive identification of a specific isomer like this compound can be uncertain.

Environmental Modeling and Predictive Assessment for Dibromodiphenyl Ethers

Application of Multimedia Fugacity Models for Environmental Fate Prediction

Multimedia fugacity models are essential tools for predicting the environmental distribution of chemicals like 3,4'-DBDE. wikipedia.org These models use the concept of fugacity—a measure of a chemical's escaping tendency from a phase—to describe its movement and partitioning among various environmental compartments such as air, water, soil, and sediment. wikipedia.orgresearchgate.net The models are built upon mass balance equations for each compartment, incorporating the chemical's physical-chemical properties and transport parameters. wikipedia.org

For PBDEs in general, Level III fugacity models predict that upon release, these compounds tend to partition significantly into soil and sediment due to their low water solubility and high octanol/water partition coefficients. pops.int For instance, modeling of pentabromodiphenyl ether indicates that if released equally into air, water, and soil, the vast majority would be found in sediment and soil. pops.int The partitioning characteristics for other PBDEs, including dibromodiphenyl ethers, are expected to be broadly similar. pops.int

A multimedia mass balance model developed for a lake environment, which considered PBDE homologues, demonstrated that lower brominated congeners like dibromodiphenyl ethers (Di-BDEs) are primarily removed from the water column by sedimentation. ontosight.aiethz.ch In this model, the water compartment held a relatively small fraction of the total mass of Di-BDE (17%) compared to the sediment. ontosight.aiethz.ch Such models can be used to assess different emission scenarios and understand the factors influencing the measured environmental concentrations of these compounds. ontosight.aiethz.ch

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Partitioning and Bioaccumulation Potential

Quantitative Structure-Activity Relationship (QSAR) models are computational methods that relate the chemical structure of a compound to its physicochemical properties and biological activities. wikipedia.org For PBDEs, QSAR models are developed to predict key parameters for environmental partitioning and bioaccumulation potential, such as the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). mun.ca

These models are crucial because experimentally determining these properties for all 209 PBDE congeners is impractical. A QSAR study focused on predicting the soil adsorption behavior of PBDEs has provided a predicted value for the logarithm of the organic carbon partition coefficient (log Koc) for 3,4'-Dibromodiphenyl ether.

| Compound Name | CAS Number | Predicted Log Koc | Source |

|---|---|---|---|

| This compound | Not specified in source | 4.740 | mun.ca |

In Silico Computational Tools for Predicting Environmental Behavior (e.g., Soil Adsorption Capacity, Bioavailability)

In silico computational tools provide a powerful approach to understanding and predicting the environmental behavior of compounds like 3,4'-DBDE, particularly its soil adsorption capacity and bioavailability. mun.ca These tools use the principles of chemisorption and physisorption to model the interactions of PBDEs with soil particles, which include mechanisms like ion exchange, charge transfers, and hydrophobic effects. mun.ca

The primary metric used in these predictions is the organic carbon partition coefficient (Koc), which quantifies the attraction of a substance to the organic fraction within soil. mun.ca By using computational models, a Koc value can be estimated for individual PBDE congeners, which is invaluable for remediation efforts. mun.ca As noted in the QSAR section, a predicted log Koc value of 4.740 has been determined for this compound, indicating a high potential for adsorption to soil and sediment. mun.ca This strong adsorption suggests that its mobility in soil will be limited, and it will likely be concentrated in the solid organic matter of soil and sediments. mun.ca

The bioavailability of PBDEs in the soil environment is a significant concern, as these compounds can be taken up by organisms and magnify through the food web. mun.ca While specific in silico predictions for the bioavailability of 3,4'-DBDE are scarce, the high log Koc value implies that its bioavailability in soil might be reduced due to strong binding to soil particles. However, this does not eliminate the risk, as soil-ingesting organisms can still be exposed. Studies on other dibromodiphenyl ether isomers, such as 4,4'-dibromodiphenyl ether (BDE-15), have shown that they can be adsorbed effectively by materials like granular activated carbon, which is a method that can be explored for remediation based on adsorption characteristics. mdpi.com

Assessment of Environmental Persistence and Residence Times in Various Compartments

The environmental persistence of 3,4'-DBDE refers to the length of time it remains in the environment before being broken down by biotic or abiotic processes. PBDEs are known for their persistence, and lower-brominated congeners are no exception. ontosight.aidiva-portal.org

Studies on the degradation of dibromodiphenyl ethers suggest that biodegradation is not a significant pathway. inchem.org However, photodegradation may play a more substantial role in their breakdown. inchem.org The atmospheric half-life for PBDEs is influenced by their degree of bromination; for instance, the atmospheric half-life for a pentabrominated congener has been estimated at over 19 days. industrialchemicals.gov.au While a specific atmospheric half-life for 3,4'-DBDE is not provided, it is expected to be persistent in the atmosphere.

Synthetic Chemistry Approaches for 3,4 Dibromodiphenyl Ether and Its Environmental Metabolites

Development of Congener-Specific Synthesis Methods for 3,4'-Dibromodiphenyl Ether as Authentic Reference Standards

The primary route for the synthesis of unsymmetrical diaryl ethers like this compound is the Ullmann condensation. This classic organocopper-catalyzed reaction involves the coupling of an aryl halide with a phenoxide. byjus.comorganic-chemistry.org For the specific synthesis of the 3,4'-dibromo congener, two main retrosynthetic pathways can be envisioned: the reaction of 3-bromophenol (B21344) with 1,4-dibromobenzene (B42075) or the reaction of 4-bromophenol (B116583) with 1,3-dibromobenzene.

The selection of reactants is often guided by the reactivity of the aryl halides and the availability of the starting materials. In a typical procedure, the chosen bromophenol is converted to its corresponding phenoxide salt using a base such as potassium hydroxide (B78521) or potassium carbonate. This phenoxide then reacts with the dibromobenzene in the presence of a copper catalyst at elevated temperatures. nih.gov Traditional Ullmann conditions often require high temperatures (typically over 200°C) and the use of copper powder or copper(I) salts. byjus.com Modern variations of the Ullmann condensation may employ milder reaction conditions through the use of ligands that enhance the solubility and reactivity of the copper catalyst. arkat-usa.org

A plausible synthetic route for this compound is outlined below:

Reaction Scheme:

Table 1: Typical Reaction Parameters for the Ullmann Synthesis of this compound

| Parameter | Condition |

| Reactants | 4-Bromophenol, 1,3-Dibromobenzene |

| Base | Potassium Carbonate (K₂CO₃) |

| Catalyst | Copper(I) Iodide (CuI) with a ligand (e.g., a phenanthroline derivative) |

| Solvent | High-boiling non-polar solvent (e.g., Toluene, Xylene) |

| Temperature | 110-140 °C |

| Reaction Time | Several hours to a day |

The purification of the final product is typically achieved through column chromatography on silica (B1680970) gel, followed by recrystallization to obtain the pure this compound as a crystalline solid. The congener-specific nature of this synthesis is critical for producing a reference standard free from other isomeric impurities.

Synthetic Strategies for Hydroxylated and Methoxylated Metabolites of Dibromodiphenyl Ethers

The environmental transformation of this compound can lead to the formation of hydroxylated (OH-) and methoxylated (MeO-) metabolites. The synthesis of these compounds is essential for studying their environmental fate and toxicological properties.

Hydroxylated Metabolites:

The introduction of a hydroxyl group onto the dibromodiphenyl ether backbone can be achieved through several synthetic strategies. One common approach involves the use of a starting material that already contains a protected hydroxyl group, which is then deprotected in the final step. For example, the synthesis of a hydroxylated derivative could start with a brominated methoxyphenol, which undergoes an Ullmann condensation with a dibromobenzene. The methoxy (B1213986) group can then be cleaved using a reagent like boron tribromide (BBr₃) to yield the desired hydroxylated product.

Another strategy involves the direct hydroxylation of the aromatic ring, although this can sometimes lack regioselectivity. A more controlled method is the Baeyer-Villiger oxidation of a brominated phenoxybenzaldehyde precursor, followed by hydrolysis.

Methoxylated Metabolites:

The synthesis of methoxylated metabolites often involves similar strategies to their hydroxylated counterparts. A common method is the Williamson ether synthesis, where a hydroxylated dibromodiphenyl ether is treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in the presence of a base.

Alternatively, a methoxy-substituted phenol (B47542) can be used as a starting material in an Ullmann condensation. For instance, to synthesize a methoxylated derivative of this compound, one could react a methoxyphenol with a dibromobenzene. The specific choice of reactants would depend on the desired position of the methoxy group.

Table 2: Synthetic Approaches for Hydroxylated and Methoxylated Metabolites

| Metabolite Type | Synthetic Strategy | Key Reagents |

| Hydroxylated | Cleavage of a methoxy group | BBr₃, HBr |

| Ullmann condensation with a methoxyphenol followed by demethylation | Copper catalyst, Base, BBr₃ | |

| Baeyer-Villiger oxidation of a formyl precursor | m-CPBA, H₂O₂ | |

| Methoxylated | Williamson ether synthesis from a hydroxylated precursor | CH₃I, (CH₃)₂SO₄, Base (e.g., K₂CO₃) |

| Ullmann condensation with a methoxyphenol | Copper catalyst, Base |

Analytical Characterization of Synthesized Reference Materials

The unambiguous identification and confirmation of the structure of the synthesized this compound and its metabolites are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of these compounds. The chemical shifts and coupling constants in the ¹H NMR spectrum provide detailed information about the substitution pattern on the aromatic rings. For this compound, the aromatic region of the ¹H NMR spectrum would be expected to show a complex pattern of signals corresponding to the eight aromatic protons. The chemical shifts are influenced by the positions of the bromine atoms and the ether linkage. Aromatic protons typically resonate in the range of δ 6.5-8.0 ppm. compoundchem.com

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. The carbon atoms attached to the bromine atoms and the oxygen atom of the ether linkage will have characteristic chemical shifts.

Electron Ionization Mass Spectrometry (EI-MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. Under electron ionization, this compound will produce a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of this peak will be characteristic of a molecule containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br). libretexts.org

The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for polybrominated diphenyl ethers include the loss of bromine atoms (Br), the cleavage of the ether bond to form bromophenoxy and bromophenyl ions, and the loss of CO. libretexts.orgchemguide.co.uk The analysis of these fragment ions helps to confirm the substitution pattern of the molecule.

Table 3: Expected Analytical Data for this compound

| Analytical Technique | Expected Data |

| ¹H NMR | Complex multiplets in the aromatic region (δ 6.5-8.0 ppm) |

| ¹³C NMR | Characteristic signals for brominated and oxygen-linked aromatic carbons |

| EI-MS | Molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms. Fragment ions corresponding to the loss of Br, cleavage of the ether bond, and other characteristic losses. |

The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound and its metabolites, confirming their identity and purity as reference standards.

Q & A

Q. How can 3,4'-Dibromodiphenyl ether (BDE-13) be accurately quantified in environmental matrices?

To ensure precision, EPA Method 1614 is recommended for analyzing PBDE congeners like BDE-13 in aqueous, solid, tissue, and multi-phase samples. This method employs isotope dilution gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., ¹³C-labeled analogs) for calibration. Reference materials, such as 50 μg/mL this compound in isooctane, are critical for method validation and quality control . Key steps include:

- Extraction : Use pressurized liquid extraction (PLE) or Soxhlet extraction for solid matrices.

- Cleanup : Gel permeation chromatography (GPC) and silica gel columns to remove interfering lipids and organic matter.

- Instrumental Analysis : GC-MS with electron capture negative ionization (ECNI) for enhanced sensitivity.

Q. What are the key physical-chemical properties of this compound, and how do they influence experimental design?

Critical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 327.999 g/mol | |

| Melting point | 55–60°C (varies by isomer) | |

| Boiling point | 355–360°C | |

| Log Kow (octanol-water) | ~6.5 (estimated) | |

| Water solubility | <0.1 mg/L |

These properties dictate its persistence in lipid-rich tissues and affinity for organic phases in environmental systems. Low water solubility necessitates the use of non-polar solvents (e.g., toluene, isooctane) in analytical workflows .

Advanced Research Questions

Q. How does this compound compare to other PBDE congeners in environmental persistence and bioaccumulation?

While BDE-13 is less prevalent than commercial PBDE mixtures (e.g., pentaBDE), its bioaccumulation potential is significant due to its moderate log Kow. Studies show that PBDEs with higher bromination (e.g., decaBDE) exhibit lower bioavailability but longer environmental half-lives (~2–10 years in sediments), whereas BDE-13 may degrade faster via microbial reductive debromination . Experimental models using soil microbes (e.g., Pseudomonas spp.) under anaerobic conditions can elucidate degradation pathways .

Q. What experimental strategies are recommended to resolve contradictions in reported toxicity data for BDE-13?

Discrepancies in toxicity endpoints (e.g., hepatotoxicity vs. thyroid disruption) may arise from differences in exposure duration, species sensitivity, or metabolic activation. To address this:

- In vitro assays : Use primary hepatocytes or thyroid cell lines (e.g., FRTL-5) with controlled dosing (1–100 μM).

- In vivo models : Zebrafish embryos or murine studies with gestational exposure windows to assess developmental neurotoxicity .

- Metabolite profiling : LC-MS/MS to identify hydroxylated or debrominated metabolites, which may drive toxicity .

Q. How can computational modeling predict the environmental fate of this compound?

Fugacity-based models (e.g., TaPL3) integrate physicochemical properties and emission scenarios to simulate partitioning into air, water, soil, and biota. Key parameters include:

Q. What advanced analytical techniques improve congener-specific resolution of BDE-13 in complex mixtures?

High-resolution mass spectrometry (HRMS) coupled with two-dimensional gas chromatography (GC×GC) enhances separation of co-eluting PBDEs. For example:

- GC×GC-TOF/MS : Reduces matrix interference in biological samples .

- Isotope dilution : ¹³C-labeled BDE-13 corrects for recovery losses during extraction .

Data Contradictions and Mitigation Strategies

Q. Why do reported melting points for this compound vary across studies?

Discrepancies (e.g., 55–60°C vs. 242.2°C) likely stem from isomer misidentification or impurities. Mitigation steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.